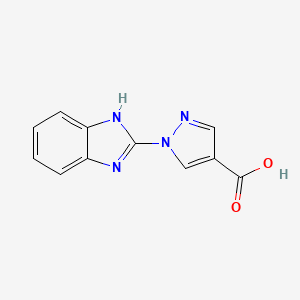
1-(1h-Benzoimidazol-2-yl)-1h-pyrazole-4-carboxylic acid
Overview
Description
1-(1H-Benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid, commonly referred to as BPCA, is an important organic compound used in a wide variety of scientific applications. It is an aromatic heterocyclic compound with a cyclic structure containing both a pyrazole ring and an aromatic benzoimidazole ring. BPCA is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of biologically active compounds such as peptides, proteins, and other small molecules. BPCA is an important building block for many compounds due to its unique structure and properties.
Scientific Research Applications
Antimicrobial Activity
Compounds derived from 1-(1H-Benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid have demonstrated significant antimicrobial activity. For instance, Desai, Pandya, and Vaja (2017) synthesized a series of compounds bearing benzimidazole and pyrazoline motifs, which showed considerable activity against both gram-positive and gram-negative bacteria, as well as against fungal strains (Desai, Pandya, & Vaja, 2017). Krishnanjaneyulu et al. (2014) also synthesized novel benzimidazole derivatives with notable antimicrobial properties (Krishnanjaneyulu et al., 2014).
Optical and Material Properties
The compound and its derivatives have interesting optical properties. Ge et al. (2014) explored the fluorescence spectral characteristics of novel derivatives synthesized from 1-(1H-Benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid, finding a correlation between absorption and emission with substituent groups (Ge et al., 2014). Additionally, Chandrakantha et al. (2013) investigated the optical nonlinearity of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, identifying potential for optical limiting applications (Chandrakantha et al., 2013).
Synthesis and Characterization
There have been significant studies on the synthesis and characterization of derivatives of this compound. Yıldırım et al. (2005) and (2006) conducted experimental and theoretical studies on the functionalization reactions of pyrazole carboxylic acid derivatives, providing insights into the mechanisms and structures of these compounds (Yıldırım, Kandemirli, & Demir, 2005); (Yıldırım & Kandemirli, 2006).
Biological and Pharmacological Potential
The compound has shown promise in biological and pharmacological studies. Barrett et al. (2011) characterized a derivative of this compound, JNJ-42041935, as a potent inhibitor of hypoxia-inducible factor prolyl hydroxylase, suggesting its potential in treating anemia and other diseases (Barrett et al., 2011). Additionally, El-Meguid (2014) synthesized derivatives with various amino acids and sulfamoyl, evaluating their antimicrobial activities, which indicated significant effectiveness against various bacteria and fungi (El-Meguid, 2014).
properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c16-10(17)7-5-12-15(6-7)11-13-8-3-1-2-4-9(8)14-11/h1-6H,(H,13,14)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFPBDKXQKJAPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N3C=C(C=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1h-Benzoimidazol-2-yl)-1h-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]methyl}benzoic acid](/img/structure/B1387505.png)
![{3-[(Dimethylamino)sulfonyl]-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl}acetic acid](/img/structure/B1387506.png)

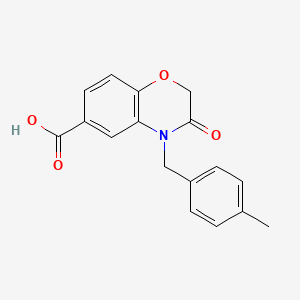
![2-(4-Methylphenyl)-2H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B1387509.png)
![1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1387510.png)
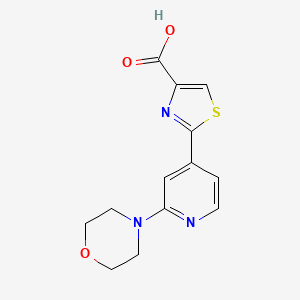
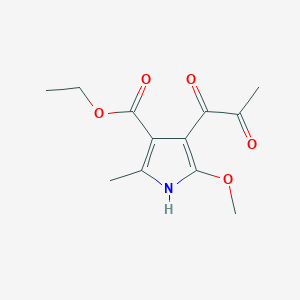
![3-Bromo-N-(4-fluoro-3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1387517.png)

![Ethyl N-[(4-bromophenyl)sulfonyl]leucinate](/img/structure/B1387519.png)
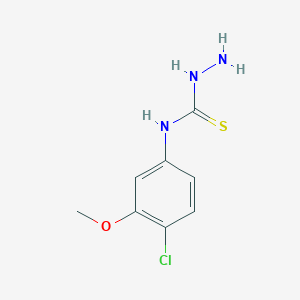
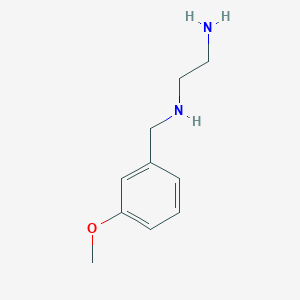
![[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid](/img/structure/B1387524.png)